3-(2,5-dimethoxyphenyl)-2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
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Description
3-(2,5-dimethoxyphenyl)-2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C29H27N3O5S and its molecular weight is 529.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Quinazolin-4(3H)-one derivatives have been synthesized and studied for various biological activities. These include analgesic and anti-inflammatory activities, where certain derivatives have shown potency comparable to or exceeding standard drugs without significant ulcerogenic potential (Alagarsamy et al., 2011). Furthermore, quinazolin-4(3H)-ones have been reported to possess antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic activities, showcasing their broad pharmacological potential (Osarumwense Peter Osarodion, 2023).
Antioxidant and Cytotoxic Activities
New polyphenolic derivatives of quinazolin-4(3H)-one have been developed, exhibiting significant antioxidant and cytotoxic activities. These compounds were more cytotoxic against cancerous cells while being highly compatible with normal cells, indicating their potential in cancer therapy (Raluca Pele et al., 2022). Similarly, 2-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their antioxidant properties, highlighting the importance of specific substituents for enhanced activity (Janez Mravljak et al., 2021).
Antitumor and Molecular Docking Studies
Certain 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated broad-spectrum antitumor activity, outperforming the positive control in some cases. Molecular docking studies have provided insights into their mode of action, suggesting their potential as lead compounds for anticancer drug development (Ibrahim A. Al-Suwaidan et al., 2016).
Corrosion Inhibition
Quinazolinone derivatives have also been investigated for their potential as corrosion inhibitors for mild steel in acidic media. Their efficiency, confirmed through various analytical techniques, suggests applications beyond pharmacology, extending to industrial applications (N. Errahmany et al., 2020).
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-2-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5S/c1-5-36-25-13-9-7-11-21(25)27-30-23(18(2)37-27)17-38-29-31-22-12-8-6-10-20(22)28(33)32(29)24-16-19(34-3)14-15-26(24)35-4/h6-16H,5,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOZDPGOQUEQJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=C(C=CC(=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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